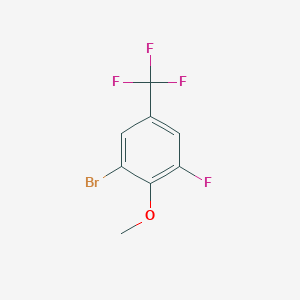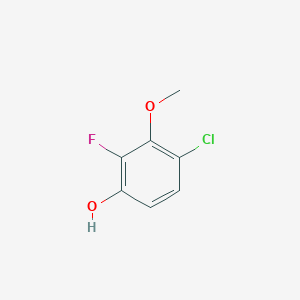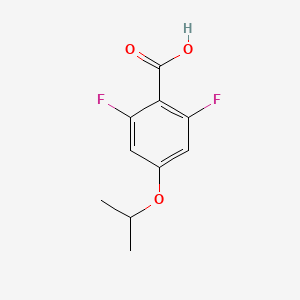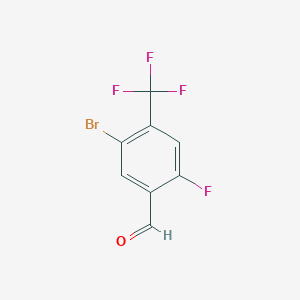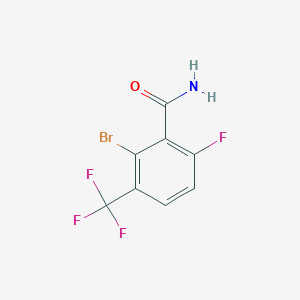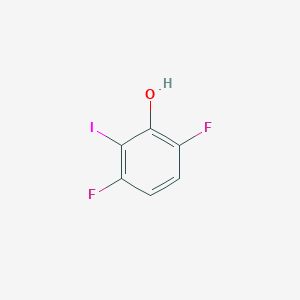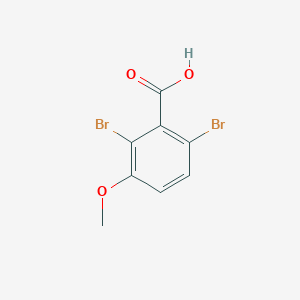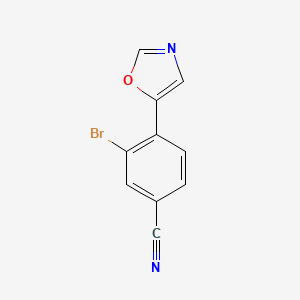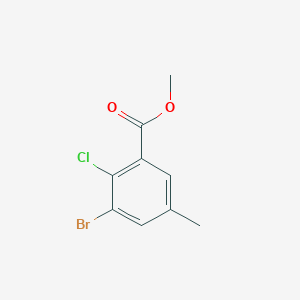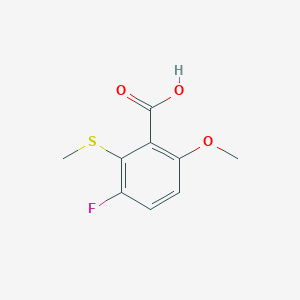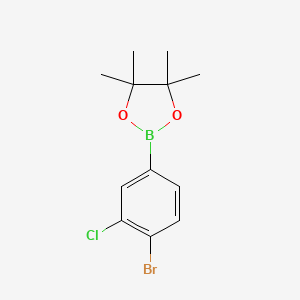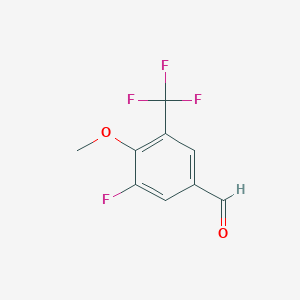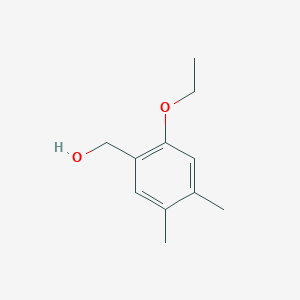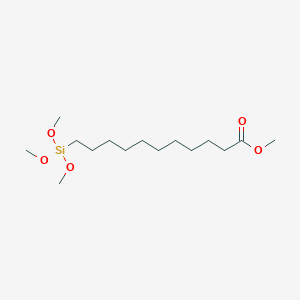
Undecanoic acid, 11-(trimethoxysilyl)-, methyl ester
描述
Undecanoic acid, 11-(trimethoxysilyl)-, methyl ester is a chemical compound with the molecular formula C15H32O5Si It is a derivative of undecanoic acid, where the terminal carboxylic acid group is esterified with methanol and the terminal carbon is functionalized with a trimethoxysilyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of undecanoic acid, 11-(trimethoxysilyl)-, methyl ester typically involves the esterification of undecanoic acid with methanol in the presence of an acid catalyst, followed by the introduction of the trimethoxysilyl group. The reaction conditions often include:
Esterification: Undecanoic acid is reacted with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion.
Silylation: The resulting methyl undecanoate is then reacted with trimethoxysilane in the presence of a base catalyst such as triethylamine. The reaction is usually conducted at room temperature under an inert atmosphere to prevent hydrolysis of the trimethoxysilyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of undecanoic acid and methanol are mixed in industrial reactors with acid catalysts. The reaction mixture is heated and stirred to ensure complete esterification.
Continuous Silylation: The methyl undecanoate is continuously fed into a reactor containing trimethoxysilane and a base catalyst. The reaction is monitored and controlled to maintain optimal conditions for high yield and purity.
化学反应分析
Types of Reactions
Undecanoic acid, 11-(trimethoxysilyl)-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can be hydrolyzed in the presence of water, leading to the formation of silanols and methanol.
Condensation: The hydrolyzed silanol groups can undergo condensation reactions to form siloxane bonds, which are useful in the formation of polymeric materials.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base catalyst.
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Polymeric siloxanes.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Undecanoic acid, 11-(trimethoxysilyl)-, methyl ester has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of siloxane-based polymers and coatings. These materials have applications in protective coatings, adhesives, and sealants.
Biochemistry: Investigated for its potential use in modifying surfaces of biomaterials to enhance biocompatibility and reduce biofouling.
Industry: Utilized in the production of functionalized silanes for use in various industrial applications, including as coupling agents and surface modifiers.
作用机制
The mechanism of action of undecanoic acid, 11-(trimethoxysilyl)-, methyl ester involves its ability to undergo hydrolysis and condensation reactions. The hydrolysis of the trimethoxysilyl group produces silanols, which can further condense to form siloxane bonds. This property is exploited in the formation of polymeric materials and surface coatings. Additionally, its antifungal activity is attributed to its ability to disrupt fungal cell membranes and interfere with lipid metabolism .
相似化合物的比较
Similar Compounds
Undecanoic acid, methyl ester: Lacks the trimethoxysilyl group, making it less reactive in terms of forming siloxane bonds.
11-(Trichlorosilyl)undecanoic acid, methyl ester: Similar structure but with trichlorosilyl group instead of trimethoxysilyl, which may result in different reactivity and applications.
Uniqueness
Undecanoic acid, 11-(trimethoxysilyl)-, methyl ester is unique due to the presence of the trimethoxysilyl group, which imparts the ability to form siloxane bonds through hydrolysis and condensation reactions. This makes it particularly useful in the synthesis of siloxane-based polymers and coatings, distinguishing it from other similar compounds.
属性
IUPAC Name |
methyl 11-trimethoxysilylundecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O5Si/c1-17-15(16)13-11-9-7-5-6-8-10-12-14-21(18-2,19-3)20-4/h5-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPBXXQXSAGJMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCC[Si](OC)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001217119 | |
| Record name | Undecanoic acid, 11-(trimethoxysilyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001217119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4236-53-7 | |
| Record name | Undecanoic acid, 11-(trimethoxysilyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4236-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Undecanoic acid, 11-(trimethoxysilyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001217119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


